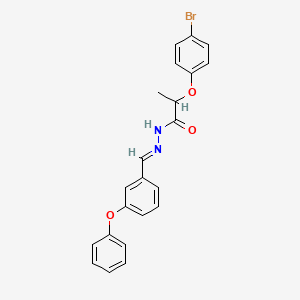![molecular formula C16H13Cl3N2O2 B3864284 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B3864284.png)
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide, also known as CDEA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CDEA is a hydrazide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. Studies have shown that 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme InhA.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to scavenge free radicals and reduce oxidative stress in cells. 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential applications in various fields. However, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. In addition, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide, including the development of new synthetic methods and the investigation of its potential applications in other fields. In medicinal chemistry, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can be used as a starting point for the synthesis of other compounds with improved anticancer or antitubercular activities. In materials science, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide can be used as a ligand for the synthesis of new metal complexes with potential applications in nanotechnology and catalysis. In addition, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide and its potential toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been investigated for its anticancer, antitubercular, and antifungal activities. In organic synthesis, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been used as a building block for the synthesis of other compounds, such as pyrazoles and pyridines. In materials science, 2-(4-chlorophenoxy)-N'-[1-(2,4-dichlorophenyl)ethylidene]acetohydrazide has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-10(14-7-4-12(18)8-15(14)19)20-21-16(22)9-23-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSJHHDNABGHPL-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethoxy-2-({[2-(2-pyridinyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B3864204.png)
![6-chloro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B3864208.png)





![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B3864261.png)
![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3864281.png)


![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3864300.png)
![2-(benzylthio)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3864310.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3864313.png)